molecular formula C19H31N3O B11793160 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide

Cat. No.: B11793160
M. Wt: 317.5 g/mol
InChI Key: POTLHPIZNHELMF-ZENAZSQFSA-N
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Description

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is commonly used for the formation of C-N bonds in piperidine derivatives.

Industrial Production Methods

Industrial production methods for piperidine derivatives, including 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide, often involve multicomponent reactions, hydrogenation, cyclization, and cycloaddition . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive centers:

  • Primary amino group (-NH₂): Susceptible to nucleophilic reactions (alkylation, acylation)

  • Tertiary amide group : May undergo hydrolysis or serve as a hydrogen bond donor

  • Benzyl-substituted piperidine : Potential for ring-opening reactions or aromatic substitutions

Amide Hydrolysis

Under acidic or alkaline conditions, the amide bond can hydrolyze to yield:

  • Carboxylic acid derivative

  • Ethyl(1-benzylpiperidin-3-yl)amine

Conditions :

  • Acidic: HCl (6M), reflux at 110°C for 12 hrs

  • Alkaline: NaOH (4M), 80°C for 8 hrs

This reactivity aligns with studies on structurally similar piperidine amides.

Amino Group Alkylation

The primary amine participates in nucleophilic substitution:
Reaction :
2-Amino-...butanamide + R-X → N-Alkylated derivative

Example :

  • Methyl iodide in THF with K₂CO₃ yields N-methylated product (theoretical yield: 68–72%).

Reductive Amination

Facilitates secondary amine formation using:

  • Sodium cyanoborohydride (NaBH₃CN)

  • Aldehyde/ketone substrates

GABA Receptor Binding Modifications

Derivatization at the amino group enhances binding affinity to γ-aminobutyric acid (GABA) receptors:

ModificationBinding Affinity (IC₅₀)Source
Parent Compound14.3 μM
N-Acetyl Derivative8.7 μM
N-Benzyl Derivative22.1 μM

Stability Under Physiological Conditions

Studies show pH-dependent degradation:

pHHalf-Life (37°C)Major Degradation Pathway
1.23.2 hrsAmide hydrolysis
7.448 hrsOxidative deamination
9.06.8 hrsPiperidine ring opening

Data extrapolated from piperidine-amide analogs .

Comparative Analysis with Structural Analogs

Reactivity differences between similar compounds:

CompoundKey Reaction Difference
2-Amino-N-benzyl-N-ethylbutanamide Faster amide hydrolysis due to less steric hindrance
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-propionamideReduced alkylation efficiency at amino group

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential for significant biological activity, particularly in the development of novel analgesics and psychoactive medications. The presence of both amino and amide functional groups allows for interactions with various neurotransmitter systems, which is crucial for the design of drugs targeting neurological disorders.

Pharmacological Studies

Research into the pharmacological properties of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide has focused on its interaction with various receptors:

Binding Affinity Studies

Studies typically assess the compound's binding affinity to receptors such as:

  • Dopamine receptors
  • Serotonin receptors

These studies are crucial for understanding the therapeutic potential and safety profile of the compound, as they can reveal its selectivity and efficacy compared to other similar compounds.

Therapeutic Potential

The unique combination of functional groups and stereochemistry in this compound may impart distinct pharmacological properties. Potential therapeutic applications include:

Pain Management

Due to its possible interaction with pain pathways in the nervous system, this compound may serve as a lead for developing new analgesics that could provide pain relief with fewer side effects compared to existing medications.

Neurological Disorders

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as anxiety, depression, or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is unique due to its specific structure, which includes a benzylpiperidine moiety and an ethyl-3-methylbutanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is a synthetic organic compound with a complex structure that includes a piperidine ring and various functional groups. Its molecular formula is C19H31N3OC_{19}H_{31}N_{3}O with a molar mass of 317.47 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders and pain management.

Structural Characteristics

The compound's structure features:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle that is known for its diverse pharmacological properties.
  • Amino and Amide Groups : These functional groups are critical for biological interactions, influencing the compound's binding affinity to various receptors.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate pathways. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Anticonvulsant Properties

Studies have shown that derivatives of this compound class exhibit significant anticonvulsant activity in animal models, particularly in maximal electroshock seizure tests. The structure-activity relationship (SAR) studies suggest that modifications at the benzyl or piperidine positions can enhance or diminish biological efficacy.

Case Studies and Research Findings

  • Anticonvulsant Activity :
    • In a study involving various piperidine derivatives, this compound demonstrated notable anticonvulsant effects, suggesting its potential as a candidate for developing new anticonvulsant medications.
  • Binding Affinity Studies :
    • Preliminary studies indicate that the compound has a significant binding affinity to GABA receptors, which may explain its observed anticonvulsant properties. Further research is needed to elucidate the exact binding mechanisms and affinities.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
N'-benzyl 2-amino-3-methylbutanamideShares benzyl and amino groupsExhibits potent anticonvulsant activity
4-MethylfentanylContains a piperidine ringStronger analgesic properties due to opioid activity
2-Amino-N-benzyl-N-ethyl-3-methylbutanamideSimilar backbone but with ethyl substitutionPotentially different pharmacokinetics

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C19H31N3O/c1-4-22(19(23)18(20)15(2)3)17-11-8-12-21(14-17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18?/m0/s1

InChI Key

POTLHPIZNHELMF-ZENAZSQFSA-N

Isomeric SMILES

CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N

Canonical SMILES

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

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